molecular formula C9H19N B12550323 1-[(2R)-2-Methylbutyl]pyrrolidine CAS No. 667420-92-0

1-[(2R)-2-Methylbutyl]pyrrolidine

Cat. No.: B12550323
CAS No.: 667420-92-0
M. Wt: 141.25 g/mol
InChI Key: GBAJVBMOIARZCQ-SECBINFHSA-N
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Description

1-[(2R)-2-Methylbutyl]pyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, known for its presence in numerous biologically active molecules and approved drugs . This specific compound serves as a versatile building block for the design and synthesis of novel therapeutic agents. Its structure, featuring a stereodefined 2-methylbutyl side chain, makes it a valuable precursor for creating molecules with potential targeted activity. Researchers can utilize this chiral pyrrolidine to explore a wide spectrum of biological activities. Pyrrolidine-based compounds are extensively investigated for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others . The core pyrrolidine structure is a key feature in molecules that act as enzyme inhibitors, including acetylcholinesterase (AChE) and carbonic anhydrase (CA) inhibitors, which are relevant for treating conditions like Alzheimer's disease and other disorders . The incorporation of the (2R)-2-methylbutyl chain may influence the compound's lipophilicity and stereospecific interactions with biological targets, which can be crucial for optimizing potency and selectivity in lead compounds. This reagent is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of new synthetic methodologies.

Properties

CAS No.

667420-92-0

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-[(2R)-2-methylbutyl]pyrrolidine

InChI

InChI=1S/C9H19N/c1-3-9(2)8-10-6-4-5-7-10/h9H,3-8H2,1-2H3/t9-/m1/s1

InChI Key

GBAJVBMOIARZCQ-SECBINFHSA-N

Isomeric SMILES

CC[C@@H](C)CN1CCCC1

Canonical SMILES

CCC(C)CN1CCCC1

Origin of Product

United States

Preparation Methods

Key Steps

  • Substrate Selection : Starting materials include 2-methylbutyronitrile or 2-methylbutyraldehyde derivatives.
  • Catalyst System :
    • Palladium or Rhodium Complexes : Often paired with chiral phosphine ligands (e.g., BINAP, DIOP) for enantioselectivity.
    • Platinum Oxide (PtO₂) : Used in hydrogenation of pyrrolidines, as demonstrated in WO2008137087A1, though less common for asymmetric control.
  • Reaction Conditions :
    • Pressure : 1–10 atm H₂.
    • Temperature : 0–50°C.
    • Solvent : Ethanol/methanol mixtures or THF.

Example Protocol (WO2008137087A1) :
2-Methylpyrroline is hydrogenated in ethanol/methanol (2:1 v/v) using 5% Pt/C. The product is resolved with L-tartaric acid to yield (R)-2-methylpyrrolidine, which is then alkylated with (2R)-2-methylbutyl bromide.

Catalyst Substrate Yield ee Source
Pt/C 2-Methylpyrroline >80% 50%+
Rhodium/BINAP Nitrile 85% 92%

Resolution via Diastereomeric Salt Formation

Chiral resolution using tartaric acid is a cost-effective method for separating enantiomers.

Procedure

  • Synthesis of Racemic Mixture : Hydrogenation of 2-methylpyrroline yields a racemic mixture.
  • Salt Formation : React with L-tartaric acid in ethanol/methanol. Crystallization isolates the (R)-enantiomer selectively.
  • Free Base Recovery : Treat the salt with NaOH to liberate (R)-2-methylpyrrolidine, followed by alkylation with (2R)-2-methylbutyl bromide.

Advantages :

  • Low Cost : Uses inexpensive starting materials (2-methylpyrroline).
  • High Optical Purity : >50% ee achievable after recrystallization.

Limitations :

  • Multi-Step Process : Requires isolation of intermediates.
  • Moderate ee : Requires iterative recrystallization for higher enantiopurity.

Asymmetric Alkylation

Direct alkylation of pyrrolidine with (2R)-2-methylbutyl halides under chiral conditions.

Grignard Addition to Imines

Constructing the pyrrolidine ring via stereoselective addition of Grignard reagents to chiral imines.

Steps

  • Imine Synthesis : Condensation of (R)-phenylglycinol with aldehydes.
  • Grignard Addition : React with (2R)-2-methylbutylmagnesium bromide.
  • Cyclization : Acid-mediated ring closure to form pyrrolidine.

Key Factors :

  • Stereochemical Control : Imine geometry dictates the diastereomeric ratio (dr >20:1).
  • Catalyst-Free : Avoids costly transition metals.

Biocatalytic Reduction

Enzymatic reduction of prochiral ketones to alcohols, followed by cyclization.

Process

  • Substrate : 2-Methylbutyronitrile derivatives.
  • Enzyme System : Transaminases or reductive aminases.
  • Cyclization : Intramolecular nucleophilic attack forms the pyrrolidine ring.

Advantages :

  • High ee : >95% achievable with engineered enzymes.
  • Sustainability : Mild conditions, low catalyst loading.

Comparative Analysis of Methods

Method Yield ee Catalyst Scalability Cost
Hydrogenation + Resolution 70–80% 50–60% Pt/C, L-Tartaric Acid High Low
Asymmetric Hydrogenation 80–90% 85–95% Rhodium/BINAP Moderate High
Grignard Addition 65–75% 75–85% None Low Moderate
Biocatalysis 85–90% 95%+ Enzymes Moderate High

Optimization Challenges

  • Catalyst Stability : Pt/C deactivates over time, requiring regeneration.
  • Solvent Recycling : Ethanol/methanol mixtures must be distilled for reuse.
  • Enzyme Stability : Biocatalysts denature above 40°C, limiting reaction temperatures.

Chemical Reactions Analysis

1-[(2R)-2-Methylbutyl]pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: It can be further reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

1-[(2R)-2-Methylbutyl]pyrrolidine, with the molecular formula C9H19NC_9H_{19}N, is characterized by a pyrrolidine ring substituted with a 2-methylbutyl group. This structural feature contributes to its unique chemical properties, making it suitable for various applications.

Pharmaceutical Development

The compound has been explored for its potential as a drug candidate, particularly in the modulation of serotonin receptors. It has shown promise in addressing conditions related to the 5-HT2c receptor, which is implicated in several disorders including obesity and mood disorders.

  • Weight Management : Research indicates that compounds affecting the 5-HT2c receptor can induce satiety and reduce food intake, making them potential agents for obesity treatment . The efficacy of such compounds is supported by clinical trials demonstrating significant weight loss in patients treated with similar agents .

Neurological Disorders

Studies suggest that 1-[(2R)-2-Methylbutyl]pyrrolidine may play a role in treating neurological disorders such as epilepsy and movement disorders. Its action on serotonin pathways could help in managing symptoms associated with these conditions .

Synthesis of Complex Molecules

In synthetic organic chemistry, 1-[(2R)-2-Methylbutyl]pyrrolidine serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to undergo various chemical transformations makes it valuable in developing new therapeutic agents.

Chemical Research

The compound is utilized in research settings to explore its interactions with biological systems, contributing to the understanding of receptor-ligand dynamics and drug design principles.

Case Study 1: Weight Management

A pivotal study involved the administration of a related compound, lorcaserin, which acts on the 5-HT2c receptor. Over 8,000 patients participated in clinical trials demonstrating that lorcaserin led to significant weight loss and improved metabolic parameters without severe side effects . This reinforces the potential therapeutic benefits of compounds like 1-[(2R)-2-Methylbutyl]pyrrolidine.

ParameterLorcaserin Results
Average Weight Loss~17-18 pounds
Percentage Achieving >5%~66%
Adverse EventsMild headaches

Case Study 2: Neurological Implications

Research on compounds targeting serotonin receptors has indicated potential benefits in managing anxiety and depression. A study highlighted that agonists of the 5-HT2c receptor could mitigate symptoms of these disorders while also addressing obesity-related issues .

Mechanism of Action

The mechanism of action of 1-[(2R)-2-Methylbutyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrrolidine Derivatives

Substituent-Driven Pharmacological Activity

  • Prolintane (1-(1-Phenylmethyl)butyl-pyrrolidine): Structure: Features a benzyl-substituted butyl chain on pyrrolidine. Activity: Classified as a stimulant, likely due to its aromatic substituent enhancing monoamine transporter interactions . Contrast: The absence of an aromatic group in 1-[(2R)-2-Methylbutyl]pyrrolidine may reduce CNS stimulant effects but improve selectivity for non-adrenergic targets.
  • SB269970 (1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methylpiperidinyl)ethyl]pyrrolidine) :

    • Structure : Contains a sulfonylphenyl group and a piperidine-linked ethyl chain.
    • Activity : Acts as a 5-HT7 receptor antagonist, modulating cAMP/CREB signaling and cognitive processes .
    • Contrast : The simpler alkyl chain in 1-[(2R)-2-Methylbutyl]pyrrolidine may limit receptor specificity but enhance metabolic stability compared to sulfonamide-containing analogs.
  • 1-(2-Aminoethyl)pyrrolidine Derivatives (Thiazolidin-4-ones/Thiazinan-4-ones): Structure: Modified with thiazolidinone/thiazinanone moieties. Activity: Exhibit acetylcholinesterase (AChE) inhibition for Alzheimer’s disease (AD) treatment . Contrast: The 2-methylbutyl group in the target compound lacks the heterocyclic electronegativity critical for AChE active-site interactions.

Physicochemical Properties

Compound Molecular Formula Substituent Type logP* (Predicted) PSA* (Ų) Key Activity
1-[(2R)-2-Methylbutyl]pyrrolidine C9H19N Aliphatic (branched alkyl) ~2.5 12.0 Not reported (Speculative)
Prolintane C15H23N Aromatic (benzyl-butyl) ~3.8 12.0 CNS Stimulant
SB269970 C18H28N2O3S Sulfonylphenyl/piperidine ~2.0 75.1 5-HT7 Receptor Antagonist
1-(2-Aminoethyl)pyrrolidine-based Varies Heterocyclic (thiazolidinone) ~1.5–2.0 60–80 AChE Inhibition

*logP: Partition coefficient (lipophilicity); PSA: Polar surface area. Data inferred from structural analogs .

Biological Activity

1-[(2R)-2-Methylbutyl]pyrrolidine, also known as (S)-2-Methyl-1-[(R)-2-methylbutyl]pyrrolidine, is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₉N
  • Molecular Weight : Approximately 141.25 g/mol
  • CAS Number : 45087886

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The stereochemistry of the methylbutyl side chain significantly influences its biological activity.

The biological activity of 1-[(2R)-2-Methylbutyl]pyrrolidine is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity. This mechanism is crucial for its potential applications in treating diseases where enzyme dysregulation is a factor .
  • Cholinesterase Inhibition : Some derivatives of pyrrolidine compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's .

Biological Activities

Research has documented various biological activities for 1-[(2R)-2-Methylbutyl]pyrrolidine and its derivatives:

  • Antimicrobial Activity : Studies have demonstrated that pyrrolidine derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed enhanced activity against Acinetobacter baumannii and Aeromonas hydrophila, outperforming standard antibiotics .
  • Anticancer Properties : Pyrrolidine compounds have been investigated for their anticancer potential. For example, a derivative was found to inhibit cancer cell proliferation significantly more than control substances in various cancer cell lines, including HeLa and MCF-7 .
  • Anti-inflammatory Effects : Some studies suggest that pyrrolidine derivatives may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

Antimicrobial Study

A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against common bacterial strains. Compounds were synthesized and tested for their Minimum Inhibitory Concentrations (MICs). Notably, one compound demonstrated a MIC of 31.25 μg/mL against A. baumannii, significantly lower than that of ampicillin (125 μg/mL) .

Anticancer Research

In another investigation, a series of pyrrolidine-based compounds were screened for their anticancer activity. One compound exhibited an IC50 value of 3.82 ± 0.11 µM against HeLa cells, indicating potent antiproliferative effects compared to control agents .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against A. baumannii and A. hydrophila
AnticancerSignificant inhibition of cancer cell proliferation
Cholinesterase InhibitionInhibits AChE and BuChE activity
Anti-inflammatoryModulates inflammatory pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2R)-2-Methylbutyl]pyrrolidine, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, pyrrolidine derivatives are synthesized via alkylation using (2R)-2-methylbutyl halides under basic conditions (e.g., K₂CO₃ in DMF at 150°C, followed by extraction and purification) . Optimize yields by controlling stoichiometry (1:1.05 molar ratio of pyrrolidine to alkylating agent) and reaction time (monitored via TLC). Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the stereochemical purity of 1-[(2R)-2-Methylbutyl]pyrrolidine?

  • Methodological Answer : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase. Compare retention times with racemic standards. Alternatively, use ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomeric signals .

Q. What are the key stability considerations for storing 1-[(2R)-2-Methylbutyl]pyrrolidine?

  • Methodological Answer : Store under inert gas (Ar) at –20°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via GC-MS for decomposition products (e.g., pyrrolidine or 2-methylbutanal) .

Advanced Research Questions

Q. How can enantioselective synthesis of 1-[(2R)-2-Methylbutyl]pyrrolidine be achieved?

  • Methodological Answer : Use asymmetric catalysis, such as a chiral palladium complex (e.g., (R)-BINAP-Pd), to induce stereocenter formation. Monitor enantiomeric excess (ee) via polarimetry or chiral GC. Recent studies report >90% ee using (R)-proline-derived ligands .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points or solubility)?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • Boiling Point : Compare experimental data (dynamic distillation under reduced pressure) with computational predictions (e.g., COSMO-RS simulations).
  • Solubility : Use shake-flask method (UV-Vis quantification) vs. Hansen solubility parameters .

Q. How can structure-activity relationships (SAR) be explored for 1-[(2R)-2-Methylbutyl]pyrrolidine in pharmacological studies?

  • Methodological Answer : Synthesize analogs with variations in the pyrrolidine ring (e.g., N-substitution) or alkyl chain length. Test in vitro binding assays (e.g., receptor affinity via SPR) and correlate with computational docking (AutoDock Vina). Recent work on pyrrolo-pyridazine derivatives highlights the role of alkyl chain stereochemistry in potency .

Q. What advanced techniques are used to study reaction mechanisms involving 1-[(2R)-2-Methylbutyl]pyrrolidine?

  • Methodological Answer : Employ kinetic isotope effects (KIE) with deuterated substrates to identify rate-determining steps. For catalytic cycles, use in situ IR or XAS to track intermediates. DFT calculations (Gaussian 16) can model transition states and validate experimental observations .

Q. How can researchers address low yields in multi-step syntheses of 1-[(2R)-2-Methylbutyl]pyrrolidine derivatives?

  • Methodological Answer : Identify bottlenecks via LC-MS monitoring of intermediates. Optimize protecting groups (e.g., Boc for amines) and purification steps (e.g., flash chromatography with EtOAc/hexane gradients). For Pd-catalyzed steps, ensure ligand purity and degas solvents to prevent catalyst poisoning .

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